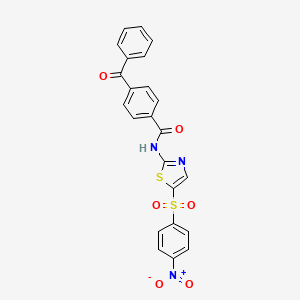

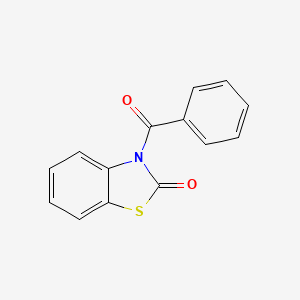

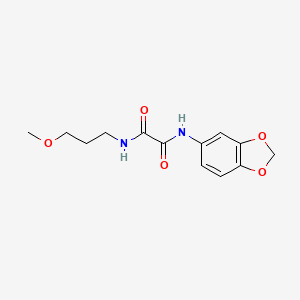

ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate is a compound that can be associated with a class of organic molecules that contain a benzofuran moiety linked to a chromene structure through an ether bond. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been explored through palladium-catalyzed O-arylation processes. For instance, ethyl acetohydroximate has been used as an efficient hydroxylamine equivalent for C-O cross-coupling with aryl halides, leading to the formation of O-arylhydroxylamines, which can be further transformed into substituted benzofurans . This method demonstrates a broad substrate scope and the ability to generate complex molecules that would be challenging to synthesize using traditional methods.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate has been characterized using single-crystal X-ray crystallography. For example, a related compound with a benzofuran and an oxopyradizine ring showed a significant dihedral angle between the two ring systems, indicating the potential for diverse molecular conformations . Another study reported the crystal structure of a biscoumarin derivative, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives can be influenced by the presence of various functional groups. The oxidation of ethyl 2-(3-ethylsulfanyl-5-methyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid resulted in the formation of a sulfoxide group, demonstrating the susceptibility of sulfur-containing benzofurans to oxidation reactions . Similarly, the brominated version of this compound was synthesized, indicating that halogenation is another chemical reaction that these molecules can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are closely related to their molecular structures. The crystal structures of these compounds often exhibit aromatic π–π interactions and hydrogen bonding, which can influence their melting points, solubility, and stability . The presence of disorder in the ethyl group and the acetate carbonyl oxygen atom in some of these structures suggests flexibility in the molecular conformation, which could affect the compound's reactivity and interaction with other molecules .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Behavior

- Synthesis of Ethyl [2-(2H-Chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates : This compound is synthesized in a one-pot method involving the reaction of 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid under specific conditions (Reddy & Krupadanam, 2010).

- Crystal Structure Analysis : The crystal structure of related compounds shows distinct dihedral angles between the benzofuran ring system and oxopyradizine ring, indicating its complex molecular structure (Boukharsa et al., 2015).

Biological and Pharmacological Applications

- Antimicrobial Activity : Novel compounds synthesized using this chemical structure have been found to exhibit antimicrobial activity against various bacterial strains (Mishra et al., 2014).

- Cytotoxic Evaluation : Some derivatives of this compound have shown promising inhibitory effects against human hepatocellular carcinoma cell lines, indicating potential therapeutic applications in cancer treatment (El-Deen et al., 2016).

Chemical Properties and Reactions

- Structural and Spectroscopic Characterization : The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a related compound, is characterized using X-ray crystallography, revealing insights into its molecular interactions (Manolov et al., 2012).

- Reaction with Carbon Nucleophiles : The compound shows unique chemical behavior when treated with active carbon nucleophiles, leading to the formation of novel substituted benzofurans and annulated furochromenes (Assiri et al., 2019).

Antioxidant Properties

- Evaluation of Antioxidant Activity : Certain derivatives of this compound demonstrate significant antioxidant activity, which could be relevant for developing new therapeutic agents (Kadhum et al., 2011).

Safety And Hazards

Direcciones Futuras

Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Propiedades

IUPAC Name |

ethyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O6/c1-2-24-21(23)12-25-14-7-8-18-15(10-14)16(11-20(22)27-18)19-9-13-5-3-4-6-17(13)26-19/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRAMNHDCSERRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)

![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)

![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)

![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2514444.png)